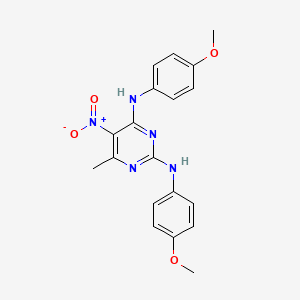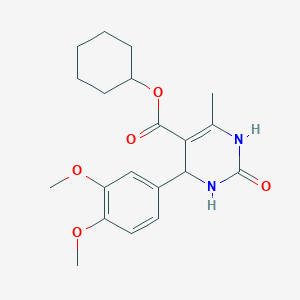![molecular formula C24H30N2O4 B5137420 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide, commonly known as MPWB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPWB belongs to a class of compounds known as benzamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用机制
The mechanism of action of MPWB is not fully understood, but it is believed to act through the modulation of various signaling pathways. MPWB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPWB has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By modulating these pathways, MPWB may exert its anti-inflammatory, analgesic, and anti-cancer effects.
Biochemical and Physiological Effects:
MPWB has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPWB inhibits the proliferation of breast cancer cells and induces apoptosis. Additionally, MPWB has been shown to reduce inflammation and pain in animal models of inflammation and pain. MPWB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
MPWB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. Additionally, MPWB has been extensively studied for its potential therapeutic applications, making it a suitable candidate for further research. However, MPWB also has some limitations for lab experiments. It has relatively low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of MPWB is not fully understood, which may complicate the interpretation of results.
未来方向
There are several future directions for the research of MPWB. One potential direction is to further investigate its anti-cancer properties, specifically in other types of cancer. Another potential direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of MPWB and to optimize its pharmacological properties for clinical use.
In conclusion, MPWB is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties make it a promising candidate for the treatment of a wide range of diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成方法
The synthesis of MPWB involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 3-methoxypropanoyl chloride and piperidine to yield MPWB. The synthesis of MPWB has been optimized to yield high purity and yield, making it a suitable candidate for further research.
科学研究应用
MPWB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. MPWB has also been shown to exhibit anti-cancer activity, specifically against breast cancer cells. Additionally, MPWB has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-18-5-3-4-6-20(18)17-25-24(28)19-7-9-21(10-8-19)30-22-11-14-26(15-12-22)23(27)13-16-29-2/h3-10,22H,11-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRTJNFLHFOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)

![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)


![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)


![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)